GluK1 Selectivity vs. CNQX
In a direct comparison of functional blockade in the mouse cochlea, the selectivity of UBP296 for GluK1-containing kainate receptors allows for a specific reduction in neural responses without affecting hair cell function. In contrast, the broad-spectrum AMPA/kainate antagonist CNQX is equally potent but lacks this functional specificity.
| Evidence Dimension | Functional Potency and Specificity |
|---|---|
| Target Compound Data | EC50 = 71 μM |
| Comparator Or Baseline | CNQX (broad-spectrum AMPA/kainate antagonist), EC50 = 57 μM |
| Quantified Difference | Comparable potency (1.25-fold difference in EC50) but with a distinct mechanism. UBP296 reduced the compound action potential (CAP) without affecting distortion product otoacoustic emission (DPOAE) thresholds, indicating selective action on postsynaptic kainate receptors. |
| Conditions | Infusion into the mouse cochlea via the scala tympani; measurement of compound action potential (CAP) amplitude and distortion product otoacoustic emission (DPOAE) thresholds. |
Why This Matters
For auditory neuroscience research, UBP296 enables the specific investigation of postsynaptic GluK1 function, whereas CNQX would also affect hair cell (AMPA) receptors, leading to a confounded phenotype and ambiguous data interpretation.
- [1] Landa, M., Peppi, M., & Sewell, W. F. (2012). Cochlear kainate receptors. Journal of the Association for Research in Otolaryngology, 13(6), 735-748. View Source
